3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Overview
Description
“3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol . The compound is also known by several synonyms, including “3-[(4-pyridinylmethyl)amino]-1-propanol” and "NSC65652" .
Molecular Structure Analysis
The compound’s IUPAC name is "3-(pyridin-4-ylmethylamino)propan-1-ol" . Its InChI string is “InChI=1S/C9H14N2O/c12-7-1-4-11-8-9-2-5-10-6-3-9/h2-3,5-6,11-12H,1,4,7-8H2” and its InChIKey is "JCRHBJDXSHWFLX-UHFFFAOYSA-N" . The Canonical SMILES representation is "C1=CN=CC=C1CNCCCO" .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 166.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 166.110613074 g/mol
Scientific Research Applications
Synthesis and Structural Characterization
The compound 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol has been utilized in the synthesis of various Schiff base complexes and coordination polymers. For example, it has been used to prepare a Zn(II) Schiff base complex, characterized using spectroscopic methods and confirmed by single crystal X-ray diffraction studies, which showed the Zn(II) ion in a distorted square pyramidal environment (Rezaeivala, 2017). Similarly, its derivatives have been engaged in forming Cu(II) complexes, revealing the significance of arm length and inter- and intramolecular interactions in their formation. These complexes were characterized by single crystal X-ray diffraction, demonstrating a distorted square-pyramidal copper(II) ion (Keypour et al., 2015).
Coordination Chemistry with Zinc(II) and Theoretical Studies
The coordination chemistry of unsymmetrical tripodal amines containing one pyridine-arm with N3O2-donor set with zinc(II) has been explored. The synthesis of two known unsymmetrical N-capped tripodal amines was reported, employed in one pot condensation reactions with salicylaldehyde and its derivative in the presence of zinc salts to generate new mononuclear complexes. These complexes do not exhibit arm-length dependence, indicating the reactivity of ligands with zinc chloride and zinc bis(tetrafluoroborate) varies with the anion present (Keypour et al., 2018).
Catalysis and DNA Cleavage Activity
The compound and its derivatives have shown potential in catalysis and DNA cleavage activity. Mononuclear Ni(II) complexes of Schiff base ligands formed from unsymmetrical tripodal amines of differing arm lengths have been synthesized, demonstrating the impact of ligand arm lengths and metal ions on the formation and structure of complexes. These complexes have been evaluated for their DNA cleavage activity, indicating their potential in biological applications (Keypour et al., 2017).
Phosphate Diester Hydrolysis
Zn(II) complexes of tripodal pyridyl-amine ligands with alcohol pendants have been synthesized and shown to be highly active in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP). This highlights the potential of these complexes in hydrolytic processes, with differences in reactivity attributed to the abilities of the alkoxide nucleophiles in the pendant groups to attack the substrate due to differences in their tether lengths (Zhang & Liang, 2006).
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-1-4-11-8-9-2-5-10-6-3-9/h2-3,5-6,11-12H,1,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHBJDXSHWFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289932 | |
Record name | NSC65652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-62-9 | |
Record name | 3-[(4-Pyridinylmethyl)amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 65652 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65652 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC65652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(pyridin-4-yl)methyl]amino}propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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